molecular formula C22H17NO4S B3617574 4-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid

4-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid

Cat. No.: B3617574
M. Wt: 391.4 g/mol
InChI Key: DVDRLCOHRHUAGU-UHFFFAOYSA-N
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Description

4-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a xanthene moiety, which is a tricyclic aromatic system, linked to a benzoic acid derivative through a sulfanylacetamido group. The presence of the xanthene structure imparts distinct photophysical properties, making it a subject of interest in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid typically involves multiple steps, starting with the preparation of the xanthene derivative. One common method involves the condensation of a salicylic acid with a phenol derivative under acidic conditions to form the xanthene core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of eco-friendly reagents are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.

    Reduction: Reduction reactions can modify the sulfanyl group to thiol or other derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

The major products formed from these reactions include xanthone derivatives, thiol-modified compounds, and various substituted aromatic compounds.

Scientific Research Applications

4-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a fluorescent probe due to its photophysical properties.

    Biology: Employed in imaging techniques to study cellular processes.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 4-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid involves its interaction with specific molecular targets. The xanthene moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can generate reactive oxygen species under light exposure, leading to oxidative stress in cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Thiophen-2-ylsulfanyl)acetamido]benzoic acid
  • 2-{[(9H-Xanthen-9-ylsulfanyl)acetyl]amino}benzoic acid

Uniqueness

4-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid stands out due to its unique xanthene structure, which imparts distinct photophysical properties. This makes it particularly useful in applications requiring fluorescence, such as imaging and sensing .

Properties

IUPAC Name

4-[[2-(9H-xanthen-9-ylsulfanyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c24-20(23-15-11-9-14(10-12-15)22(25)26)13-28-21-16-5-1-3-7-18(16)27-19-8-4-2-6-17(19)21/h1-12,21H,13H2,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDRLCOHRHUAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)SCC(=O)NC4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(9H-Xanthen-9-ylsulfanyl)acetamido]benzoic acid
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